3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione 3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 110231-26-0
VCID: VC7748183
InChI: InChI=1S/C12H13ClN2O4/c1-18-9-5-7-8(6-10(9)19-2)14-12(17)15(4-3-13)11(7)16/h5-6H,3-4H2,1-2H3,(H,14,17)
SMILES: COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CCCl)OC
Molecular Formula: C12H13ClN2O4
Molecular Weight: 284.7

3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

CAS No.: 110231-26-0

Cat. No.: VC7748183

Molecular Formula: C12H13ClN2O4

Molecular Weight: 284.7

* For research use only. Not for human or veterinary use.

3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione - 110231-26-0

Specification

CAS No. 110231-26-0
Molecular Formula C12H13ClN2O4
Molecular Weight 284.7
IUPAC Name 3-(2-chloroethyl)-6,7-dimethoxy-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C12H13ClN2O4/c1-18-9-5-7-8(6-10(9)19-2)14-12(17)15(4-3-13)11(7)16/h5-6H,3-4H2,1-2H3,(H,14,17)
Standard InChI Key WTZNVCLWQHGBDC-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CCCl)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a quinazoline backbone—a fusion of a benzene ring and a pyrimidine ring—with functional groups that modulate its reactivity and bioactivity. The 2,4-dione configuration introduces two carbonyl groups, while the 6,7-dimethoxy substituents enhance electron density in the aromatic system. The 3-(2-chloroethyl) side chain introduces a reactive alkylating moiety, which may influence interactions with biological targets .

Stereoelectronic Features

The chloroethyl group at position 3 contributes to the molecule’s electrophilicity, enabling potential nucleophilic substitution reactions. The methoxy groups at positions 6 and 7 act as electron-donating substituents, stabilizing the aromatic system through resonance effects. These features are critical for understanding the compound’s stability and reactivity in synthetic and biological contexts .

Synthesis and Optimization

Reaction Optimization

Key parameters influencing yield and selectivity include:

  • Catalyst Loading: DMAP (10 mol%) optimizes nucleophilic catalysis during cyclization .

  • Temperature: Microwave-assisted heating reduces reaction times from hours to minutes compared to conventional heating .

  • Solvent: Polar aprotic solvents like acetonitrile enhance solubility of intermediates .

Table 1: Representative Synthesis Conditions for Quinazoline-Diones

ParameterOptimal ValueImpact on Yield
Catalyst (DMAP)10 mol%Increases to 90%
Temperature150°C (MW)Reduces time
SolventAcetonitrileEnhances purity
Reaction Time30 minMaximizes output

[Data synthesized from refs 2 and 3]

Future Directions

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of the chloroethyl and methoxy groups to optimize potency and reduce toxicity.

  • In Vivo Studies: Evaluation of pharmacokinetics and efficacy in animal models of diabetes or hypertension.

  • Crystallography: X-ray diffraction analysis to resolve the compound’s three-dimensional conformation .

Industrial Applications

Given its synthetic accessibility and modular structure, this compound could serve as a precursor for:

  • Pharmaceutical Intermediates: Functionalization to produce drug candidates.

  • Chemical Probes: Tools for studying enzyme mechanisms in biochemical assays .

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